molecular formula C22H21NO8 B13814731 2-[6-methyl-5-(3,4,5-trimethoxybenzoyl)-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid CAS No. 50332-06-4

2-[6-methyl-5-(3,4,5-trimethoxybenzoyl)-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid

Cat. No.: B13814731
CAS No.: 50332-06-4
M. Wt: 427.4 g/mol
InChI Key: WLTPXYFSXYGATR-UHFFFAOYSA-N
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Description

2-[6-methyl-5-(3,4,5-trimethoxybenzoyl)-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid is a complex organic compound that features a unique structure combining a trimethoxybenzoyl group, a dioxoloindole core, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-methyl-5-(3,4,5-trimethoxybenzoyl)-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid typically involves multiple steps:

    Formation of the Trimethoxybenzoyl Intermediate: This step involves the synthesis of 3,4,5-trimethoxybenzoic acid, which can be achieved through the methylation of gallic acid.

    Construction of the Dioxoloindole Core: The indole core is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone.

    Coupling Reactions: The trimethoxybenzoyl group is then coupled with the dioxoloindole core using a Friedel-Crafts acylation reaction.

    Introduction of the Acetic Acid Moiety: Finally, the acetic acid group is introduced through a carboxylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, converting it to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of alcohols and reduced derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

    Podophyllotoxin: Used in the treatment of genital warts and also targets tubulin.

    Combretastatin: A potent microtubule-targeting agent with a similar mechanism of action.

Uniqueness

2-[6-methyl-5-(3,4,5-trimethoxybenzoyl)-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid is unique due to its combination of a trimethoxybenzoyl group and a dioxoloindole core, which provides a distinct bioactivity profile and potential for therapeutic applications .

Properties

CAS No.

50332-06-4

Molecular Formula

C22H21NO8

Molecular Weight

427.4 g/mol

IUPAC Name

2-[6-methyl-5-(3,4,5-trimethoxybenzoyl)-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid

InChI

InChI=1S/C22H21NO8/c1-11-13(8-20(24)25)14-7-16-17(31-10-30-16)9-15(14)23(11)22(26)12-5-18(27-2)21(29-4)19(6-12)28-3/h5-7,9H,8,10H2,1-4H3,(H,24,25)

InChI Key

WLTPXYFSXYGATR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC3=C(C=C2N1C(=O)C4=CC(=C(C(=C4)OC)OC)OC)OCO3)CC(=O)O

Origin of Product

United States

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